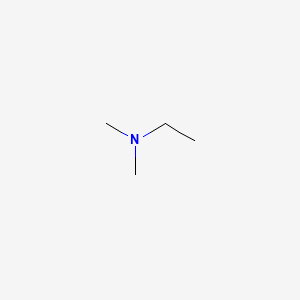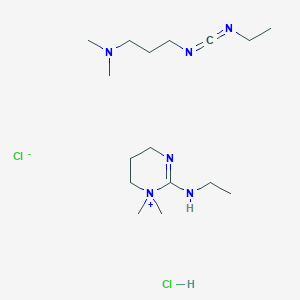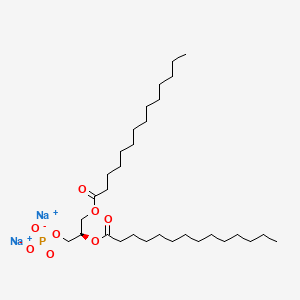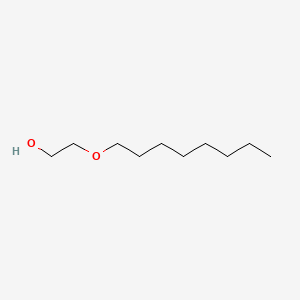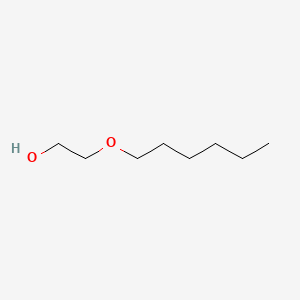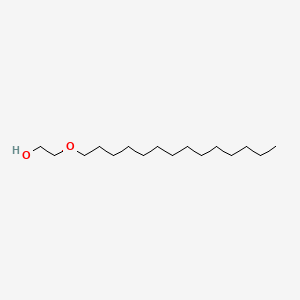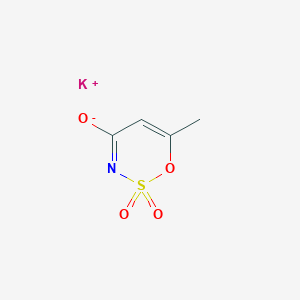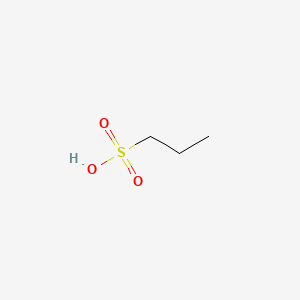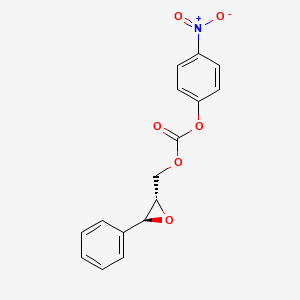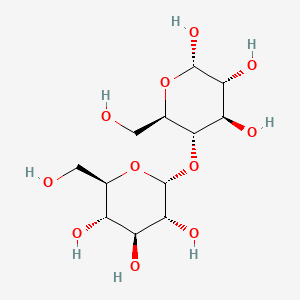
alpha-Maltose
Übersicht
Beschreibung
Alpha-Maltose, also known as malt sugar, is a disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond. It is a reducing sugar and is less sweet compared to other sugars like sucrose. This compound is naturally found in germinating grains and is a product of starch hydrolysis by the enzyme amylase.
Wirkmechanismus
Target of Action
Alpha-Maltose, also known as maltose, primarily targets enzymes such as Alpha-amylase and Maltase . Alpha-amylase, found in humans and other mammals, is responsible for breaking down large, α-linked polysaccharides like starch and glycogen into smaller chains, dextrins, and maltose . Maltase, on the other hand, targets the α-(1→4) bond in maltose, a disaccharide that serves as a connection between two units of glucose .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. Alpha-amylase hydrolyzes α bonds of large, α-linked polysaccharides, yielding shorter chains, dextrins, and maltose . Maltase then breaks down maltose into two glucose molecules . The enzyme maltokinase further converts maltose into maltose-1-phosphate .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the breakdown of starch, a process that involves enzymes like salivary and pancreatic amylase. These enzymes break down starch into smaller molecules such as maltose, which are further broken down by maltases and sucrases . The resulting glucose is absorbed in the small intestine and transported to cells for energy or glycogen storage .
Pharmacokinetics
It is known that maltose is metabolized by enzymes like maltase and maltokinase, and the resulting glucose is absorbed and utilized by the body .
Result of Action
The action of this compound results in the breakdown of complex carbohydrates into simpler sugars that can be utilized by the body for energy. The hydrolysis of maltose results in the formation of two glucose molecules . These glucose molecules can then be used in various metabolic processes to provide energy for the body.
Action Environment
The action of this compound and its target enzymes can be influenced by various environmental factors. For instance, alpha-amylase activity can be affected by factors such as pH and temperature . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the activity of these enzymes and, consequently, the action of this compound.
Biochemische Analyse
Biochemical Properties
Alpha-Maltose plays a significant role in biochemical reactions. It is the product of the enzyme β-amylase, which cleaves the α-1,4-glucosidic linkage of starch from the non-reducing end . This enzyme exhibits high specificity for soluble starch, followed by corn starch .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like β-amylase. This enzyme cleaves the α-1,4-glucosidic linkage of starch, liberating this compound . The enzyme β-amylase has been found to efficiently recognize and hydrolyze maltotetraose substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the optimal reaction conditions to produce maltose from starch resulted in a maximal yield of 87.0%
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme alpha-amylase breaks down starch into smaller polysaccharides, which are further hydrolyzed by beta-amylase to produce maltose. The reaction conditions typically involve maintaining an optimal pH of around 6.7 to 7.0 and a temperature of approximately 50°C to 60°C.
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation. Microorganisms such as Aspergillus oryzae are cultivated on substrates like edible oil cakes to produce alpha-amylase, which is then used to hydrolyze starch into maltose. The process involves optimizing parameters like pH, temperature, and incubation period to maximize enzyme production and activity .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Maltose undergoes various chemical reactions, including:
Hydrolysis: In the presence of the enzyme maltase, this compound is hydrolyzed into two glucose molecules.
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: It can be reduced to form maltitol, a sugar alcohol.
Common Reagents and Conditions
Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37°C.
Oxidation: Mild oxidizing agents like bromine water.
Reduction: Catalytic hydrogenation using a metal catalyst like nickel.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Wissenschaftliche Forschungsanwendungen
Alpha-Maltose has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibrating analytical instruments and in the study of carbohydrate chemistry.
Biology: Serves as a substrate in enzymatic assays to study the activity of amylases and maltases.
Medicine: Investigated for its potential in controlled drug release systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the food industry as a sweetener and in the production of maltose syrup. .
Vergleich Mit ähnlichen Verbindungen
Alpha-Maltose is similar to other disaccharides like sucrose and lactose but has unique properties:
Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond. It is sweeter than maltose and does not have reducing properties.
Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond. It is less sweet than maltose and is found in milk.
This compound is unique due to its specific glycosidic linkage and its role as an intermediate in starch digestion. It is also less sweet compared to sucrose and lactose, making it suitable for specific applications where a mild sweetness is desired.
Similar Compounds
- Sucrose
- Lactose
- Cellobiose : Composed of two glucose units linked by a beta-1,4-glycosidic bond.
- Trehalose : Composed of two glucose units linked by an alpha-1,1-glycosidic bond.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-ASMJPISFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196313 | |
| Record name | alpha-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Maltose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Starch, soluble | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Maltodextrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |
| Record name | α-Maltose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Maltose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Starch, soluble | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltodextrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amylodextrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Maltose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maltodextrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amylodextrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-MALTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Maltose enters bacterial cells, such as Escherichia coli and Thermoanaerobacter ethanolicus, via a high-affinity, ATP-binding cassette (ABC) type transport system. This system involves a periplasmic maltose-binding protein (MalE in E. coli) that captures maltose and delivers it to the membrane-bound transporter complex (MalFGK2 in E. coli). ATP hydrolysis by the transporter powers the translocation of maltose across the membrane. [, ]
A: The maltose-binding protein not only binds maltose but also stimulates the ATPase activity of the membrane transporter. This stimulation is crucial for coupling ATP hydrolysis to maltose transport. []
A: Research suggests that the second periplasmic loop (P2) of the MalF transmembrane protein plays a key role in recognizing the maltose-bound MalE, leading to a conformational change in MalE that facilitates maltose transport. []
A: Vanadate inhibits maltose transport by trapping ADP in the nucleotide-binding site of the transporter. This trapping event occurs immediately after ATP hydrolysis, mimicking the transition state of ATP. In the presence of vanadate, the maltose-binding protein tightly associates with the transporter and loses its high affinity for maltose, suggesting a coupled mechanism for ATP hydrolysis and substrate transport. []
A: Microorganisms, like the thermophilic anaerobe Thermoanaerobacter ethanolicus, can utilize maltose as a carbon source for growth and ethanol production. [] The presence of maltose induces the expression of genes involved in maltose transport and metabolism (maltose regulon) in organisms like Escherichia coli. []
ANone: The molecular formula of maltose is C12H22O11, and its molecular weight is 342.30 g/mol.
ANone: Maltose consists of two glucose units joined by an α(1→4) glycosidic bond. This means that the linkage occurs between the first carbon (C1) of one glucose molecule and the fourth carbon (C4) of the second glucose, with the oxygen atom bridging the two.
A: Various spectroscopic techniques can be used to characterize maltose, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of maltose in solution. [] * Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding interactions. [] * X-ray diffraction (XRD): Can determine the crystal structure of maltose in solid state. []
A: Studies have demonstrated that amorphous maltose crystallizes at high water activity (aw) levels (≥0.534). []
A: Yes, the presence of WPI can influence the crystal formation and crystallization kinetics of amorphous maltose at high aw levels. []
A: Water acts as a plasticizer, decreasing the Tg of amorphous maltose. This relationship can be modeled using the Gordon-Taylor equation. []
A: Yes, the "Strength (S)" value, derived from the William-Landel-Ferry (WLF) equation, can be used to quantify the influence of WPI on the molecular mobility of amorphous maltose. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






